molecular formula C12H12N2O B7884393 N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine

Cat. No.: B7884393
M. Wt: 200.24 g/mol
InChI Key: FQBSVYUVIDQJLF-KAMYIIQDSA-N
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Description

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is a complex organic compound characterized by its unique cyclopenta[b]indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[b]indole core, followed by the introduction of the hydroxylamine group. Common reagents used in these reactions include indole derivatives, methylating agents, and hydroxylamine hydrochloride. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
  • 4H-cyclopenta[2,1-b:3,4-b′]dithiophene

Uniqueness

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(NZ)-N-(7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-2-4-10-9(6-7)8-3-5-11(14-15)12(8)13-10/h2,4,6,13,15H,3,5H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSVYUVIDQJLF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CC/C3=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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